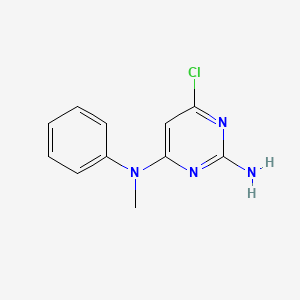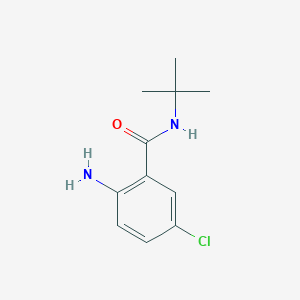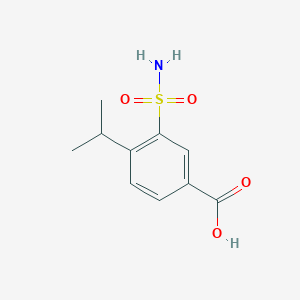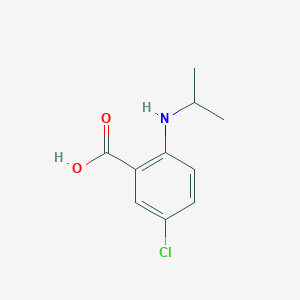![molecular formula C15H20Cl2O3 B8726041 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane CAS No. 55117-01-6](/img/structure/B8726041.png)
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane is a chemical compound known for its unique structure and potential applications in various fields This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,6-dichlorobenzyl alcohol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxolane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: A precursor in the synthesis of the compound.
4-Methoxyphenyl derivatives: Compounds with similar structural features and reactivity.
Dioxolane derivatives: Compounds containing the dioxolane ring with various substituents.
Uniqueness
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane is unique due to the combination of its dichlorophenyl group and dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
55117-01-6 |
|---|---|
Molecular Formula |
C15H20Cl2O3 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxymethyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H20Cl2O3/c1-4-15(10-19-14(2,3)20-15)9-18-8-11-12(16)6-5-7-13(11)17/h5-7H,4,8-10H2,1-3H3 |
InChI Key |
QWSVVDWRIYGYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(O1)(C)C)COCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
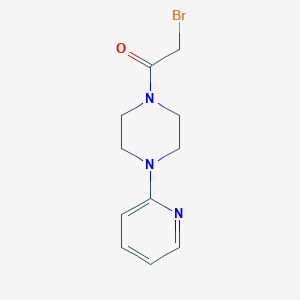
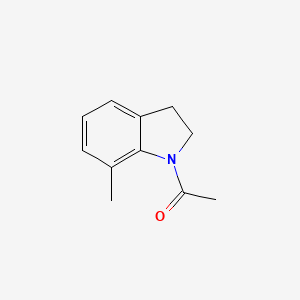
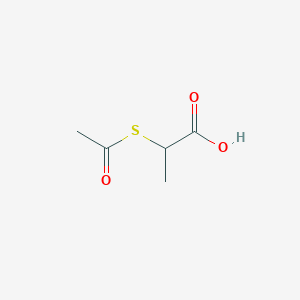
![7,14-Diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B8725989.png)
